Methyl 4,4-dimethylcyclohexane-1-carboxylate
CAS No.: 828271-17-6
Cat. No.: VC19047925
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828271-17-6 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | methyl 4,4-dimethylcyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | MVWGBEVPVXGISV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(CC1)C(=O)OC)C |
Introduction
Structural and Physical Properties
Molecular Architecture
Methyl 4,4-dimethylcyclohexane-1-carboxylate features a six-membered cyclohexane ring with two methyl groups at the 4-position and a methyl ester group at the 1-position. The chair conformation of the cyclohexane ring minimizes steric strain, while the equatorial orientation of the ester group enhances stability .
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Exact Mass | 170.131 g/mol |
| LogP | 2.38 |
| Polar Surface Area (PSA) | 26.3 Ų |
The compound’s density, boiling point, and melting point remain unspecified in available literature, though its structural analogs suggest a liquid state at room temperature .
Spectroscopic Characteristics
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is absent in public databases, inferences can be drawn from related esters:
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NMR: Expected signals include a singlet for the ester methyl group ( 3.6–3.7 ppm), multiplets for cyclohexane protons ( 1.2–2.1 ppm), and singlets for the 4,4-dimethyl groups ( 1.0–1.2 ppm) .
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IR: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C–O ester stretch) .
Synthesis and Manufacturing
Esterification Strategies
The most plausible synthesis route involves Fischer esterification of 4,4-dimethylcyclohexanecarboxylic acid with methanol under acidic catalysis (, reflux):
Alternative methods include:
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Acid Chloride Route: Reaction of 4,4-dimethylcyclohexanecarbonyl chloride with methanol in the presence of a base (e.g., pyridine) .
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Transesterification: Using a higher alkyl ester (e.g., ethyl) and methanol with catalytic sodium methoxide .
Industrial Considerations
Scale-up production requires optimized conditions to mitigate side reactions, such as:
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Temperature Control: Maintaining 60–80°C to balance reaction rate and selectivity.
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Catalyst Selection: Heterogeneous catalysts (e.g., ion-exchange resins) for easier separation .
Chemical Reactivity and Derivatives
Hydrolysis and Saponification
The ester hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis: Yields 4,4-dimethylcyclohexanecarboxylic acid and methanol.
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Basic Saponification: Produces the carboxylate salt, which can be acidified to the free acid .
Reduction and Oxidation
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Reduction: Lithium aluminum hydride () reduces the ester to 4,4-dimethylcyclohexanemethanol.
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Oxidation: Ozonolysis or permanganate oxidation could cleave the ring, though no experimental data confirms this .
Functional Group Transformations
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Amidation: Reaction with ammonia or amines forms cyclohexanecarboxamides.
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Grignard Addition: Organomagnesium reagents attack the carbonyl, generating tertiary alcohols .
Applications and Industrial Relevance
Synthetic Intermediate
The compound serves as a precursor for:
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Pharmaceuticals: Prodrugs leveraging its esterase-labile linkage.
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Fragrances: Cyclohexane derivatives are common in perfumery for their stability and mild odor .
Material Science
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Polymer Plasticizers: Esters improve flexibility in polyvinyl chloride (PVC).
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Solvents: Moderate polarity suits it for niche extraction processes .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Esters
| Compound | Molecular Formula | LogP | Key Feature |
|---|---|---|---|
| Methyl 1,4-dimethylcyclohexane-1-carboxylate | 2.41 | 1,4-Dimethyl substitution | |
| Methyl cyclohexanecarboxylate | 1.92 | Unsubstituted cyclohexane ring | |
| Methyl 4-methylcyclohexane-1-carboxylate | 2.15 | Single methyl group at C4 |
The 4,4-dimethyl substitution in methyl 4,4-dimethylcyclohexane-1-carboxylate increases steric bulk compared to monosubstituted analogs, potentially slowing nucleophilic attacks at the ester carbonyl .
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